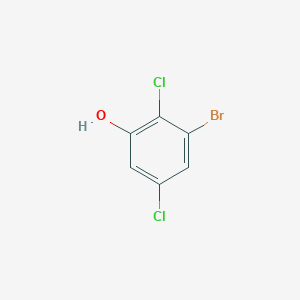

3-Bromo-2,5-dichlorophenol

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2,5-dichlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCVUAIAILGDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311072 | |

| Record name | 3-Bromo-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034709-00-6 | |

| Record name | 3-Bromo-2,5-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034709-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Research on Halogenated Phenolic Compounds

The study of halogenated phenolic compounds has a rich history rooted in the development of antiseptics and disinfectants. As early as 1860, phenol (B47542) (carbolic acid) was utilized for wound dressing, marking the beginning of research into the antimicrobial properties of phenolic compounds. basicmedicalkey.com Scientists soon discovered that introducing halogen atoms (such as chlorine, bromine, and iodine) into the phenol structure could significantly enhance its germicidal potency. basicmedicalkey.com This led to the synthesis and evaluation of numerous halogenated phenols, with a focus on understanding the relationship between their chemical structure and biological activity. basicmedicalkey.com

Early research established that the position of the halogen on the phenolic ring is crucial, with halogen substitution at the 4-position relative to the hydroxyl group often proving more effective than at the 2-position. basicmedicalkey.com The introduction of multiple halogens or other functional groups further modified the properties of these compounds, leading to a broad class of substances with diverse applications. basicmedicalkey.com Halogenated phenols became important intermediates in the manufacturing of various products, including agricultural chemicals, pharmaceuticals, biocides, and dyes. researchgate.net However, their widespread use also led to their emergence as environmental contaminants, often found in industrial wastewater. researchgate.net This has prompted extensive research into their environmental fate, toxicity, and potential for bioremediation. researchgate.net

Significance of 3 Bromo 2,5 Dichlorophenol in Contemporary Chemical Research

3-Bromo-2,5-dichlorophenol (C₆H₃BrCl₂O) is a halogenated phenolic compound that has garnered attention in modern chemical research primarily for its role as a key building block in the synthesis of more complex molecules. nih.govepa.gov Its specific arrangement of bromine and chlorine atoms on the phenol (B47542) ring makes it a valuable intermediate in the development of new pharmaceuticals and other specialty chemicals. guidechem.comfluorochem.co.uk

The compound's significance is highlighted by its use in the synthesis of novel therapeutic agents. For instance, it is a reported intermediate in the preparation of compounds that act as PD-1/PD-L1 inhibitors, which are crucial in the field of cancer immunotherapy. guidechem.com By blocking the interaction between PD-1 and PD-L1, these inhibitors can help restore and enhance the immune system's ability to recognize and attack tumor cells. guidechem.com Additionally, this compound has been utilized in the synthesis of tetrahydropyrrole compounds that function as dual inhibitors of D2 and DAT receptors, showing potential for the treatment of schizophrenia. guidechem.com

Beyond its pharmaceutical applications, the study of this compound and similar halogenated phenols contributes to a broader understanding of structure-activity relationships, reaction mechanisms, and the environmental behavior of this class of compounds.

Current State of Knowledge and Identified Research Gaps Pertaining to 3 Bromo 2,5 Dichlorophenol

The current body of knowledge on 3-Bromo-2,5-dichlorophenol is primarily centered on its chemical properties and its utility as a synthetic intermediate.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₃BrCl₂O |

| Molecular Weight | 241.89 g/mol |

| CAS Number | 1034709-00-6 |

| IUPAC Name | This compound |

This data is compiled from various chemical databases and may have slight variations depending on the source. nih.govepa.gov

Synthesis and Reactivity:

Methods for the synthesis of related brominated and chlorinated phenols have been described in the chemical literature and patents. These often involve the direct bromination or chlorination of a phenol (B47542) precursor. google.comgoogle.com For example, a general method for preparing 4-bromo-2-chlorophenols involves the bromination of 2-chlorophenol (B165306). google.com The synthesis of 3-bromo-5-chlorophenol (B1291525) has been achieved through the hydrolysis of a corresponding diazonium salt. google.com While specific, detailed synthetic routes for this compound are less commonly published in readily accessible literature, its availability from commercial suppliers suggests established synthetic protocols exist. fluorochem.co.uk

Research Gaps:

Despite its role as a useful building block, there are several areas where knowledge about this compound is limited. Detailed spectroscopic data, such as comprehensive NMR and mass spectrometry analysis, is not always readily available in public databases, though spectra for isomeric compounds like 4-Bromo-2,5-dichlorophenol (B52177) can be found. chemicalbook.com Furthermore, while the general reactivity of halogenated phenols is understood, specific kinetic and mechanistic studies on the reactions of this compound are not extensively documented.

A significant research gap exists in the area of its environmental and toxicological profile. While halogenated phenolic compounds as a class are recognized as persistent organic pollutants and have been studied for their potential endocrine-disrupting effects, specific data for this compound is scarce. figshare.comacs.org Further investigation is needed to understand its persistence, bioaccumulation potential, and any potential health impacts.

Scope and Objectives of Academic Inquiry on 3 Bromo 2,5 Dichlorophenol

Established and Emerging Synthetic Routes to this compound

The creation of this compound is achieved through several key synthetic pathways, including regioselective halogenation, nucleophilic substitution, and diazotization-based reactions.

Regioselective halogenation is a critical technique for the synthesis of specifically substituted halogenated phenols. This involves controlling the position of halogen atom placement on the aromatic ring.

The direct electrophilic halogenation of phenols is a common method for introducing halogen atoms to the aromatic ring. youtube.comwku.edu The hydroxyl group of the phenol (B47542) is an activating, ortho-, para-director, meaning it increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. youtube.com

For the synthesis of this compound, a potential starting material is 2,5-dichlorophenol (B122974). nih.gov The direct bromination of 2,5-dichlorophenol would need to be highly regioselective to yield the desired 3-bromo isomer. However, direct halogenation of phenols can often lead to a mixture of isomers. The control of regioselectivity can be influenced by the choice of brominating or chlorinating agent, solvent, and reaction conditions. researchgate.net For instance, the use of N-halosuccinimides in fluorinated alcohols has been shown to provide good yields and high regioselectivity in the halogenation of arenes. researchgate.net

A study on the bromination of phenols developed a practical procedure using a new I(iii)-based reagent, PhIOAcBr, prepared from PIDA and AlBr3, which operates under mild conditions. nih.gov While this method was effective for a range of phenols, the bromination of electron-deficient phenols, such as those containing chloro groups, resulted in lower yields. nih.gov

Table 1: Examples of Electrophilic Bromination of Phenols

| Starting Material | Brominating Agent | Product | Yield | Reference |

| 2-Naphthol | PhIOAcBr | 1-Bromo-2-naphthol | Excellent | nih.gov |

| 4-Bromo-1-naphthol | PhIOAcBr | 2,4-Dibromo-1-naphthol | 86% | nih.gov |

| 2-Bromophenol (B46759) | PhIOAcBr | 2,4-Dibromophenol or 2,6-Dibromophenol | 35% | nih.gov |

| 4-Chlorophenol | PhIOAcBr | 4-Bromo-2-chlorophenol and 2-Bromo-4-chlorophenol | 35% and 12% | nih.gov |

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective substitution on aromatic rings. wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile, such as a halogen source, to introduce a substituent at the targeted position. baranlab.org

For halogenated phenols, the hydroxyl group itself, or a protected form of it, can act as a DMG. uwindsor.ca For example, a methoxy (B1213986) group is a known DMG. wikipedia.org In the context of synthesizing this compound, a potential strategy could involve the directed ortho-metalation of a suitably substituted dichlorophenol precursor, followed by quenching with a brominating agent. The strength of the DMG and the reaction conditions are crucial for successful and selective metalation. baranlab.org

Nucleophilic aromatic substitution (SNAr) can be employed in the synthesis of precursors to this compound. This type of reaction typically requires an aromatic ring that is activated by electron-withdrawing groups and a good leaving group. For instance, the synthesis of 2,5-dichlorophenol, a key intermediate, can be achieved from 1,2,4-trichlorobenzene. justia.com Another approach involves the hydrolysis of haloarenes to phenols, which often requires harsh conditions such as high temperatures and strong bases, sometimes with a copper catalyst.

A patented method describes the preparation of 3-bromo-5-chlorophenol (B1291525) from 3-chloro-5-bromofluorobenzene via methoxy substitution of the fluorine, followed by demethylation. google.com However, this method is noted to have a low yield and a complex synthesis for the starting material. google.com

Diazotization-based syntheses offer a versatile route to various substituted aromatic compounds. This process involves the conversion of an aromatic amine to a diazonium salt, which can then be transformed into a variety of functional groups, including a hydroxyl group.

A key intermediate for the synthesis of 2,5-dichlorophenol is 2,5-dichloroaniline (B50420). justia.com This aniline (B41778) can undergo diazotization followed by hydrolysis to yield the corresponding phenol. justia.comgoogle.com A patent describes an improved process for the diazotization of 2,5-dichloroaniline and subsequent hydrolysis to 2,5-dichlorophenol, which is a precursor for the herbicide dicamba. justia.com This process can be conducted on an industrial scale with high yields. justia.com

Similarly, a method for preparing 3-bromo-5-chlorophenol involves the diazotization of a corresponding aniline precursor under acidic conditions, followed by hydrolysis of the resulting diazonium salt. google.com

Regioselective Halogenation Approaches

Catalytic Systems in the Synthesis of this compound

Catalytic systems play a significant role in enhancing the efficiency and selectivity of synthetic routes to halogenated phenols. In the context of electrophilic halogenation, Lewis acids like aluminum chloride (AlCl3) are often used as catalysts. mdpi.com For instance, the alkylation of substituted benzenes to form diaryl methanes, which can be precursors to bromophenols, can be catalyzed by AlCl3. mdpi.com

In the synthesis of 2,5-dichlorophenol from p-dichlorobenzene, aluminum trichloride (B1173362) is used as a catalyst in the Friedel-Crafts acylation step. google.com Furthermore, the subsequent Baeyer-Villiger oxidation can be catalyzed by trifluoromethanesulfonic acid scandium. google.com

Vanadium-dependent haloperoxidases (VHPOs) are enzymes that can catalyze the regioselective halogenation of aromatic compounds. nih.gov While not specifically reported for this compound, these biocatalysts offer a greener alternative to traditional chemical methods and have been shown to be effective in the halogenation of other phenolic compounds. nih.gov

Homogeneous Catalysis for Selective Functionalization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. For the synthesis of this compound, a plausible route involves the selective bromination of 2,5-dichlorophenol. The hydroxyl group is a potent ortho-, para-director; therefore, direct bromination would likely yield 4-bromo- or 6-bromo-2,5-dichlorophenol.

To achieve the desired 3-bromo isomer, a directing group strategy could be employed. acs.org The hydroxyl group could be temporarily converted into a bulkier protecting group that directs bromination to the less sterically hindered meta-position. Alternatively, advanced homogeneous catalyst systems that can override the inherent directing effects of the hydroxyl group are an area of active research. mpg.de These catalysts often work by forming a complex with the substrate, guiding the electrophile (bromine) to a specific C-H bond. nih.gov

Heterogeneous Catalysis (e.g., Photocatalytic Bromination)

Heterogeneous catalysts, being in a different phase from the reactants, are easily separated and recycled, aligning with the principles of sustainable chemistry. Photocatalytic bromination represents a promising heterogeneous approach. In this method, a semiconductor photocatalyst (e.g., TiO₂) is activated by light, generating reactive bromine species from a bromide source.

This technique can offer unique selectivity compared to traditional thermal reactions. The reaction proceeds via radical mechanisms, which can be influenced by the electronic properties of the substrate. For a precursor like 2,5-dichlorophenol, photocatalysis could potentially offer a pathway to the desired 3-bromo isomer by altering the typical electrophilic aromatic substitution pattern. The development of tailored photocatalysts that can selectively activate the C-H bond at the 3-position is a key research goal.

Transition-Metal-Catalyzed Cross-Coupling or Hydroxylation Reactions on Halogenated Arenes

One of the most powerful and versatile strategies for synthesizing substituted phenols involves the transition-metal-catalyzed hydroxylation of aryl halides. nih.govbeilstein-journals.org This approach would start from a more complex precursor, such as 1,3-dibromo-2,5-dichlorobenzene (B1602152), and selectively convert one of the bromine atoms into a hydroxyl group.

Palladium and copper complexes are the most common catalysts for this transformation. beilstein-journals.orgrhhz.net Buchwald and others have developed palladium-catalyzed systems using specialized phosphine (B1218219) ligands that facilitate the coupling of aryl halides with hydroxide (B78521) sources under relatively mild conditions. beilstein-journals.org Similarly, copper-catalyzed Ullmann-type reactions have been refined to efficiently hydroxylate aryl bromides and even less reactive aryl chlorides. beilstein-journals.orgthieme-connect.de

The key to synthesizing this compound via this route is achieving selective monohydroxylation. The two bromine atoms in a hypothetical 1,3-dibromo-2,5-dichlorobenzene precursor would have different reactivities due to the electronic influence of the adjacent chlorine atoms, potentially allowing for selective reaction at one site.

Below is a table summarizing various catalytic systems developed for the hydroxylation of aryl halides, which could be adapted for this synthesis.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Citation |

| Pd₂(dba)₃ | Biphenylphosphine (L1) | KOH | 1,4-Dioxane/H₂O | 100 | Aryl bromides, chlorides | beilstein-journals.org |

| CuI | 8-hydroxyquinoline-N-oxide (L10) | CsOH | Not specified | 100-130 | Aryl iodides, bromides, chlorides | beilstein-journals.org |

| Cu(OH)₂ | Glycolic acid | NaOH | DMSO/H₂O | Not specified | Aryl halides | beilstein-journals.org |

| Cu(acac)₂ | BHMPO | Not specified | Not specified | Not specified | Aryl halides | thieme-connect.de |

Optimization of Reaction Conditions and Process Development

To move from a potential synthetic route to a practical and efficient process, rigorous optimization of reaction conditions is essential. This involves a systematic study of various parameters to maximize yield and purity while minimizing costs and environmental impact.

Influence of Temperature, Pressure, and Solvent Systems

Temperature is a critical parameter that influences both reaction rate and selectivity. For transition-metal-catalyzed hydroxylations, temperatures typically range from 80 to 130°C. beilstein-journals.orggoogle.com Lowering the temperature can sometimes improve selectivity by favoring the desired kinetic product over thermodynamic byproducts.

The choice of solvent is equally crucial. For hydroxylation reactions, solvent systems often consist of an organic solvent (e.g., 1,4-dioxane, DMSO, acetonitrile) and water, which serves as the ultimate source of the hydroxyl group. beilstein-journals.orgscielo.br The solvent must be capable of dissolving the organic substrate, the inorganic base, and the catalyst complex. Acetonitrile (B52724) has been noted as a "greener" alternative to solvents like dichloromethane (B109758) or benzene (B151609) in some oxidative coupling reactions. scielo.br

Stoichiometric Control and Reagent Selection

Precise control over the stoichiometry of reagents is fundamental. In a potential bromination of 2,5-dichlorophenol, using one equivalent of the brominating agent (e.g., N-Bromosuccinimide or a tribromide salt) would be crucial to avoid the formation of dibrominated products. asianpubs.org

In transition-metal-catalyzed hydroxylations, the choice of base (e.g., KOH, NaOH, Cs₂CO₃) and its concentration can dramatically affect the reaction's efficiency. beilstein-journals.orgrhhz.net The base not only acts as the nucleophile source but also influences the catalyst's activity and stability. The selection of the halide precursor (e.g., aryl bromide vs. aryl chloride) also dictates the required reaction conditions, as C-Br bonds are generally more reactive than C-Cl bonds in catalytic cycles. beilstein-journals.org

The following table outlines how reagent selection could influence the synthesis of this compound.

| Synthetic Step | Reagent Type | Examples | Potential Impact on Synthesis |

| Bromination | Brominating Agent | N-Bromosuccinimide (NBS), Br₂, 1-Butyl-3-methylimidazolium tribromide | Affects selectivity and reaction conditions (e.g., radical vs. electrophilic pathway). asianpubs.org |

| Hydroxylation | Base | KOH, NaOH, CsOH, Cs₂CO₃ | Influences reaction rate, catalyst stability, and solubility. beilstein-journals.orgrhhz.net |

| Hydroxylation | Catalyst Ligand | Phosphines, N-based ligands | Controls catalytic activity, selectivity, and substrate scope. beilstein-journals.orgthieme-connect.de |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to create more sustainable processes. nih.govresearchgate.net For the synthesis of this compound, this could involve several strategies.

Alternative Energy Sources : Utilizing concentrated solar radiation (CSR) or microwave irradiation instead of conventional heating can significantly reduce energy consumption and reaction times. nih.gov

Benign Solvents : Replacing hazardous organic solvents with greener alternatives like water or acetonitrile is a key goal. Water, where feasible, is an ideal solvent due to its non-toxicity and availability. scielo.brresearchgate.net

Catalyst Choice : Using heterogeneous catalysts that can be easily recovered and reused minimizes waste. Employing earth-abundant metal catalysts (e.g., iron, copper) is preferable to those based on precious metals like palladium. rhhz.netacs.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Direct C-H functionalization is an excellent example of an atom-economical reaction, as it avoids the need for pre-functionalized substrates. acs.org

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound relies heavily on effective methods for isolating and purifying both the final product and its synthetic intermediates. The choice of technique is dictated by the physical and chemical properties of the compounds, such as polarity, volatility, and solubility. A combination of classical and modern techniques is often employed to achieve the desired purity.

Extraction Techniques

Extraction is a fundamental step in separating the target compound from the reaction mixture. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly utilized.

Liquid-Liquid Extraction (LLE): This technique partitions compounds between two immiscible liquid phases. For phenolic compounds, this typically involves an aqueous phase and an organic solvent. mdpi.com The choice of organic solvent is critical and depends on the polarity of the target compound. Solvents like ethyl acetate, ethanol (B145695), and methanol (B129727) are frequently used. mdpi.com The extraction of phenolic compounds from plant materials, for instance, often starts with a solid-liquid extraction followed by a direct liquid-liquid extraction of the resulting aqueous extract. mdpi.com

Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample preparation and purification. It involves passing a solution containing the analyte through a solid adsorbent (the stationary phase), which retains the analyte. The analyte is then eluted with an appropriate solvent. This method is particularly useful for concentrating and purifying phenolic compounds from complex mixtures. springernature.com

Advanced Extraction Methods: Modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) offer advantages in terms of efficiency and reduced solvent consumption. mdpi.comnih.gov SFE, often using carbon dioxide as the fluid, is suitable for non-polar phenolic compounds. For more polar phenols, co-solvents like ethanol or methanol are added to increase the polarity of the CO2. mdpi.comnih.gov Pressurized liquid extraction (PLE) is another efficient method that uses lower solvent volumes and is less time-consuming compared to conventional techniques. nih.gov

Chromatographic Methods

Chromatography is an indispensable tool for the separation and purification of closely related compounds, such as isomers of dichlorophenol.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating dichlorophenol isomers. oup.comresearchgate.net Studies have investigated the retention mechanism of dichlorophenol isomers using mobile phases modified with cyclodextrins. oup.com The unique selectivity of cyclodextrin (B1172386) columns is due to the formation of inclusion complexes, which aids in the resolution of positional isomers. oup.com The elution order and resolution can be influenced by factors such as mobile phase composition, pH, and temperature. oup.com

Gas Chromatography (GC): Gas-liquid chromatography has been successfully employed for the separation of dichlorophenol isomers. rsc.orgrsc.org The choice of the stationary phase is crucial for effective separation. For instance, dibenzo-18-crown-6 (B77160) has been shown to be an effective liquid stationary phase for resolving dichlorophenol isomers. rsc.org The elution order of the isomers can vary depending on the stationary phase used. rsc.org

Crystallization

Crystallization is a key technique for the final purification of solid compounds like this compound and its intermediates. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals.

Solvent Selection: The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often used for the recrystallization of brominated phenols. google.com For some compounds, crystallization from petroleum ether has been reported. reddit.com

Initiating Crystallization: Sometimes, crystallization needs to be induced. This can be done by "scratching" the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. youtube.com

Fractional Crystallization: This technique can be used to separate isomers with different solubilities. For example, a mixture of 2,4-dichlorophenol (B122985) and 2,5-dichlorophenol can be separated by fractional crystallization, which yields 2,5-dichlorophenol and a eutectic mixture of the isomers. google.com A method utilizing the differential solubility of the ammonium (B1175870) salts of these isomers in water has also been developed for their separation. google.com

Distillation and Sublimation

Distillation: Fractional distillation can be used to separate compounds with different boiling points. However, the separation of isomers like 2,4-dichlorophenol and 2,5-dichlorophenol by fractional distillation is challenging due to their close boiling points. google.com

Sublimation: For compounds that can transition directly from a solid to a gas phase, sublimation can be an effective purification method. This technique has been used for the purification of 2,5-dichloroquinone, an intermediate in some syntheses. orgsyn.org

The following table summarizes the applicability of various isolation and purification techniques for halogenated phenols and their intermediates.

| Technique | Principle | Applicability to Halogenated Phenols | References |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Widely used for initial separation from reaction mixtures. | mdpi.com |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase followed by elution. | Effective for sample cleanup and concentration. | springernature.com |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase. | Excellent for separating isomers and achieving high purity. | oup.comresearchgate.net |

| Gas Chromatography (GC) | Partitioning between a stationary liquid phase and a carrier gas. | Suitable for separating volatile isomers. | rsc.orgrsc.org |

| Crystallization | Formation of pure solid crystals from a solution. | A primary method for final purification of solid products. | google.comyoutube.comgoogle.com |

| Distillation | Separation based on differences in boiling points. | Limited effectiveness for isomers with close boiling points. | google.com |

| Sublimation | Transition from solid to gas phase. | Useful for purifying certain volatile solid intermediates. | orgsyn.org |

Electrophilic Aromatic Substitution Reactions of this compound

The reactivity of the aromatic ring in this compound is significantly influenced by the directing effects of the hydroxyl, bromo, and chloro substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects governs the regioselectivity of electrophilic aromatic substitution reactions.

Further Halogenation Patterns and Regioselectivity

Further halogenation of this compound introduces additional halogen atoms onto the aromatic ring. The position of substitution is dictated by the activating effect of the hydroxyl group and the directing effects of the existing halogen substituents.

For instance, in the related compound 4-bromo-2,5-dichlorophenol (B52177), bromination with bromine in chlorobenzene (B131634) at a low temperature, catalyzed by triethylamine (B128534) HCl, yields 4-bromo-2,5-dichlorophenol as the major product with a high yield. This suggests that the position para to the hydroxyl group is highly activated. In the case of this compound, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. Positions 2 and 5 are already substituted with chlorine. Therefore, further halogenation would be expected to occur at position 4 or 6. Steric hindrance from the adjacent bromine at position 3 might influence the selectivity between these two positions.

Nitration and Sulfonation Studies

Nitration: The nitration of phenols and their derivatives is a well-established electrophilic aromatic substitution reaction. dergipark.org.tr For this compound, nitration introduces a nitro group onto the aromatic ring. The regioselectivity is again determined by the substituents present. A study on the nitration of 4-bromo-2,5-dichlorophenol using nitrous acid catalysis showed the formation of a 4-bromo-2-nitrophenol (B183274) derivative, which underwent an unusually facile rearrangement. acs.orgchemchart.com This highlights the complex nature of nitration reactions in highly substituted phenols. For this compound, nitration would likely occur at the positions activated by the hydroxyl group, which are ortho and para to it (positions 2, 4, and 6). Given that positions 2 and 5 are already occupied, the nitro group would be expected to substitute at position 4 or 6.

A general method for the nitration of phenols using ammonium nitrate (B79036) (NH4NO3) and potassium bisulfate (KHSO4) in acetonitrile has been reported to be efficient and regioselective. dergipark.org.tr

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. vaia.com The reaction is typically carried out using fuming sulfuric acid. For 2,4-dibromophenol, sulfonation yields 3,5-dibromo-2-hydroxy-benzenesulfonic acid. vaia.com In the case of m-dichlorobenzene, sulfonation gives 2,4-dichlorobenzene-sulfonic acid, as the chloro groups are ortho-, para-directing. vaia.com Based on these examples, the sulfonation of this compound would be expected to occur at the position most activated by the hydroxyl group and least sterically hindered, likely position 6.

Nucleophilic Aromatic Substitution Reactions Involving Halogen Displacement

While electrophilic substitution is characteristic of aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. researchgate.netnih.gov The presence of three halogen atoms on the benzene ring of this compound makes it susceptible to SNAr reactions, although the hydroxyl group is an activating group for electrophilic substitution.

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various reactions, such as Williamson ether synthesis and ester formation. uomustansiriyah.edu.iq

For example, 4-bromo-2-hydroxybenzaldehyde (B134324) undergoes nucleophilic aromatic substitution with 3,5-dichlorophenol (B58162) in the presence of a base to form an ether linkage. vulcanchem.com Similarly, the hydroxyl group of this compound can be alkylated or acylated to form ethers and esters, respectively.

Oxidation and Reduction Pathways of this compound Derivatives

The phenolic hydroxyl group and the halogen substituents can participate in redox reactions.

Oxidative Coupling Reactions

Transition-metal-catalyzed coupling reactions, such as Suzuki cross-coupling, have been used to synthesize various thiophene (B33073) derivatives, demonstrating the versatility of these methods for forming new carbon-carbon bonds. researchgate.net Similar strategies could potentially be applied to derivatives of this compound.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a crucial transformation for halogenated aromatic compounds, often studied in the context of environmental remediation. While direct studies on this compound are not extensively detailed in the provided results, the reactivity of similar brominated and chlorinated phenols provides significant insights.

The general mechanism of reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This can occur through different pathways, including hydrogenolysis, where a direct replacement occurs, or by sequential dehalogenation steps. In complex molecules, the process can lead to a variety of less halogenated intermediates. epa.gov

Transition-Metal-Mediated Cross-Coupling Reactions Utilizing this compound as a Substrate

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of multiple halogen atoms (bromine and chlorine) on the this compound ring offers potential for selective functionalization.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used palladium-catalyzed reaction. acs.org The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F. This selectivity allows for site-specific modifications of polyhalogenated aromatic compounds. thieme-connect.comnih.gov

For this compound, the carbon-bromine bond is expected to be more reactive than the carbon-chlorine bonds in a palladium-catalyzed Suzuki-Miyaura coupling. This would allow for the selective introduction of an aryl, vinyl, or alkyl group at the 3-position. Research on other polyhalogenated systems supports this selectivity. For instance, in the coupling of 2,5-dibromopyridine, selective reaction at one of the bromine sites can be achieved. nih.gov Similarly, studies on di- and polyhalogenated heteroarenes demonstrate that site-selective cross-coupling is a viable strategy for synthesizing multiply substituted compounds. thieme-connect.com

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of palladium catalyst, ligand, base, and solvent. nih.govrsc.orgacs.org For example, the use of specific phosphine ligands can enhance the catalytic activity and selectivity. nih.gov Microwave irradiation has also been shown to improve the results for the coupling of bromophenols. acs.org

A typical Suzuki-Miyaura reaction cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (in this case, this compound) to form a palladium(II) intermediate. uwindsor.caacs.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. uwindsor.ca

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. uwindsor.caacs.org

Table 1: Predicted Reactivity of Halogens in this compound for Suzuki-Miyaura Coupling

| Halogen Position | Halogen Type | Predicted Relative Reactivity | Rationale |

| 3 | Bromine | High | C-Br bond is weaker and more susceptible to oxidative addition by palladium(0) compared to C-Cl bonds. nih.gov |

| 2 | Chlorine | Low | C-Cl bond is stronger than the C-Br bond. |

| 5 | Chlorine | Low | C-Cl bond is stronger than the C-Br bond. |

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods could be applied to this compound. These include Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination (for forming C-N bonds). thieme-connect.comnih.gov The same principle of selective reactivity (Br > Cl) would generally apply, allowing for the initial functionalization at the 3-position. thieme-connect.com

For example, Stille coupling has been used to synthesize 3-substituted isocoumarins from 2-(2,2-dibromovinyl)benzoates with high selectivity. thieme-connect.com Similarly, Negishi coupling has been employed for the selective coupling of arylzinc bromides with 1,1-dibromoalkenes. thieme-connect.com Buchwald-Hartwig amination has been demonstrated for the reaction of anilines with dichlorinated arenes, showing selectivity based on the electronic environment of the C-Cl bonds. nih.gov

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of halogenated phenols is of interest due to their potential for degradation in the environment upon exposure to sunlight. UV irradiation can induce the transformation of these compounds. nih.gov

Studies on related compounds like tetrabromobisphenol A (TBBPA) and various chlorophenols show that they undergo phototransformation in aqueous solutions. nih.gov The rate of decomposition can be significantly influenced by pH. For example, the decomposition of TBBPA is much faster at a higher pH. nih.gov The primary photochemical process for many halogenated aromatic compounds is the cleavage of the carbon-halogen bond. For this compound, it is expected that the C-Br bond would be the most susceptible to photolytic cleavage due to its lower bond energy compared to the C-Cl bond. This would lead to the formation of 2,5-dichlorophenol as a primary photoproduct.

Table 2: Potential Phototransformation Pathways of this compound

| Pathway | Description | Potential Primary Product(s) |

| Reductive Debromination | Cleavage of the C-Br bond and replacement with a hydrogen atom. | 2,5-Dichlorophenol |

| Reductive Dechlorination | Cleavage of a C-Cl bond and replacement with a hydrogen atom. | 3-Bromo-5-chlorophenol or 3-Bromo-2-chlorophenol |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Bromodichlorohydroxybenzenes |

| Dimerization/Polymerization | Coupling of radical intermediates to form larger molecules. | Complex mixture of higher molecular weight compounds |

Mechanistic Elucidation of Key Transformations and Reaction Intermediates

Understanding the mechanisms of the reactions involving this compound is essential for controlling the reaction pathways and predicting the products.

In reductive dehalogenation , the mechanism can involve single-electron transfer steps. For microbial dehalogenation, the process is often mediated by specific enzymes called reductive dehalogenases. asm.orgufz.de These enzymes are thought to be involved in a process called dehalorespiration, where the halogenated compound acts as a terminal electron acceptor. asm.org

For palladium-catalyzed cross-coupling reactions , the mechanism is well-established and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The key intermediate is the Pd(II) species formed after oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. The structure of the ligands on the palladium catalyst is crucial in stabilizing the intermediates and facilitating the subsequent steps of the catalytic cycle. nih.govacs.org

The photochemical transformation of halogenated phenols in aqueous solution is initiated by the absorption of a photon, leading to an excited state. This excited molecule can then undergo homolytic cleavage of a carbon-halogen bond to form a phenyl radical and a halogen radical. In the case of this compound, the initial step would likely be the formation of a 2,5-dichlorophenoxyl radical and a bromine atom. These highly reactive radical intermediates can then react with water, other organic matter, or themselves to form a variety of products. rsc.org Quantum chemical calculations, such as those using density functional theory (DFT), can be employed to study the reaction pathways and the stability of intermediates in these transformations. rsc.orgresearchgate.net For instance, DFT calculations have been used to investigate the reaction of bromochlorophenols with hydrogen atoms, providing insights into the relative reactivity of different C-H and O-H bonds. rsc.org

Chromatographic Separation Techniques

Chromatography is fundamental to isolating this compound from complex mixtures, a critical step for accurate quantification and further structural analysis.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. For the analysis of phenols, including this compound, derivatization is often employed to improve volatility and chromatographic performance. settek.comepa.govepa.gov A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which reacts with phenols to form more volatile pentafluorobenzyl ethers. settek.comepa.govepa.govnih.gov Another derivatization technique involves methylation using diazomethane (B1218177) to form anisoles. settek.comepa.gov

The choice of GC column is critical for separating complex mixtures of halogenated phenols. Fused-silica open-tubular wide-bore columns are preferred over packed columns due to their superior resolution, selectivity, and sensitivity. settek.comepa.gov Dual-column systems, using two columns of different polarities, can enhance separation and provide confirmation of compound identity. settek.comepa.govepa.gov

Following separation by GC, detection is typically achieved using a Flame Ionization Detector (FID) for underivatized phenols or an Electron Capture Detector (ECD) for the derivatized, more electronegative compounds. settek.comepa.gov However, for unambiguous identification and quantification, GC is often coupled with mass spectrometry (GC-MS). researchgate.netnih.gov Solid-phase microextraction (SPME) coupled with GC-MS is a sensitive method for analyzing halogenated phenols in water, with detection limits in the nanogram-per-liter range. researchgate.net

Table 1: GC Method Parameters for Halogenated Phenol Analysis

| Parameter | Details |

| Derivatization Agents | Pentafluorobenzyl bromide (PFBBr) settek.comnih.gov, Diazomethane settek.comepa.gov |

| Columns | Fused-silica open-tubular wide-bore columns (e.g., DB-5, DB-1701) settek.comepa.gov |

| Detectors | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS) settek.comepa.govresearchgate.net |

| Sample Preparation | Solid-Phase Microextraction (SPME) researchgate.net, Liquid-Liquid Extraction nih.gov |

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the analysis of phenolic compounds, particularly for those that are less volatile or thermally labile. A key advantage of HPLC is that it often does not require derivatization, simplifying sample preparation. shimadzu.com

Reversed-phase HPLC is the most common mode used for separating halogenated phenols. sielc.comjcsp.org.pk This technique utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. jcsp.org.pkchromatographyonline.com A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com

Method development in HPLC involves optimizing parameters such as the mobile phase composition, gradient elution program, column temperature, and flow rate to achieve the desired separation. chromatographyonline.com For complex mixtures, a broad linear gradient is often a good starting point to determine the number of components in a sample. chromatographyonline.com Detection in HPLC is commonly performed using a UV detector, as phenols exhibit strong absorbance in the UV region. jcsp.org.pkchromatographyonline.com For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). shimadzu.comjasco-global.com

Table 2: HPLC Method for 4-Bromo-2,5-dichlorophenol Analysis. sielc.com

| Parameter | Details |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Application | Scalable for preparative separation and suitable for pharmacokinetics |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. dioxin20xx.orgresearchgate.net These systems operate at higher pressures, enabling the use of higher flow rates without sacrificing separation efficiency. researchgate.net

UPLC is particularly well-suited for the analysis of complex environmental and biological samples containing trace levels of contaminants like halogenated phenols. dioxin20xx.orgnih.govacs.org The coupling of UPLC with high-resolution mass spectrometry (HRMS) provides a powerful tool for the nontargeted analysis of disinfection byproducts, including a wide range of brominated and chlorinated phenols. acs.orgnih.gov This approach allows for the identification of numerous compounds in a single run, even those not previously known to be present. acs.orgnih.gov The enhanced sensitivity of UPLC-MS/MS systems allows for detection limits in the low microgram-per-liter (µg/L) to nanogram-per-liter (ng/L) range. nih.gov

Spectroscopic Characterization Approaches

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, providing crucial information on its molecular weight and structure through fragmentation patterns. iwaponline.com When coupled with a chromatographic separation technique like GC or LC, it becomes a highly selective and sensitive analytical tool. researchgate.netnih.govnsf.gov

In GC-MS analysis, after the compound elutes from the GC column, it is ionized, most commonly by electron impact (EI). The resulting molecular ion and its characteristic fragments are then detected. The mass spectrum of this compound will exhibit a distinct isotopic pattern due to the presence of one bromine atom (isotopes 79Br and 81Br in nearly a 1:1 ratio) and two chlorine atoms (isotopes 35Cl and 37Cl in approximately a 3:1 ratio). msu.edu This unique isotopic signature is a powerful tool for confirming the presence of the compound. Fragmentation typically involves the loss of halogen atoms and other characteristic cleavages of the phenol structure.

LC-tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity. nih.gov In this technique, the precursor ion corresponding to the molecular weight of this compound is selected and then fragmented to produce product ions. Monitoring specific precursor-to-product ion transitions in a multiple reaction monitoring (MRM) experiment significantly reduces background noise and allows for quantification at very low levels. nih.govnih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar compounds like phenols. dioxin20xx.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. weebly.comjchps.comslideshare.netnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum of this compound provides information on the number and chemical environment of the aromatic protons. chemicalbook.comguidechem.com Due to the substitution pattern, the two remaining protons on the aromatic ring will appear as distinct signals. Their chemical shifts (typically in the range of δ 6.8–7.5 ppm for aromatic protons) are influenced by the electron-withdrawing effects of the bromine and chlorine atoms. rsc.org The coupling between these adjacent protons will result in a specific splitting pattern (e.g., doublets), and the magnitude of the coupling constant (J-value) can help to confirm their relative positions on the ring. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment. rsc.orgresearchgate.net For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts of the carbons directly bonded to the halogens and the hydroxyl group will be significantly different from those bonded only to hydrogen. The carbon signals for halogenated aromatic compounds typically appear in the δ 120–140 ppm range.

Together, ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR experiments like COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals and definitively confirm the structure of this compound. ethz.ch

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules, providing a "fingerprint" based on the specific bonds and symmetries present.

Infrared (IR) Spectroscopy of halogenated phenols reveals characteristic absorption bands corresponding to the vibrations of its functional groups and aromatic ring. For a molecule like this compound, the IR spectrum is expected to show:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The position and shape of this band can be influenced by hydrogen bonding.

Aromatic C-H Stretching: Vibrations appearing just above 3000 cm⁻¹.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, which are indicative of the benzene ring framework. The substitution pattern on the ring affects the specific pattern of these bands.

C-O Stretching: A band usually found in the 1260-1180 cm⁻¹ range.

C-Cl Stretching: These vibrations are typically observed in the 600-800 cm⁻¹ range.

C-Br Stretching: This bond vibration occurs at a lower frequency, generally between 500-600 cm⁻¹.

Theoretical studies on similar p-halophenols, like p-chlorophenol and p-bromophenol, using Density Functional Theory (DFT) have shown that the substitution of halogens leads to minor changes in the C-C and C-O bond lengths and CCC angles of the phenol ring. acs.org These structural changes are primarily governed by the electronegativity of the substituent. acs.org

Raman Spectroscopy complements IR spectroscopy by providing information on the symmetric vibrations and breathing modes of the aromatic ring. For this compound, Raman analysis would be particularly useful in identifying the aromatic ring breathing mode, which appears as a characteristic band around 1000 cm⁻¹. The intensity and frequency of this mode are influenced by the nature and position of the substituents. The joint application of Raman and IR spectroscopy can provide more comprehensive structural information than either technique alone. soton.ac.uk

Table 1: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aromatic C-C Stretch | 1400-1600 | IR, Raman |

| C-O Stretch | 1260-1180 | IR |

| Aromatic Ring Breathing | ~1000 | Raman |

| C-Cl Stretch | 600-800 | IR |

| C-Br Stretch | 500-600 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is valuable for both qualitative and quantitative analysis of compounds containing chromophores, such as the aromatic ring in this compound.

The UV-Vis spectrum of a halogenated phenol is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the benzene ring. libretexts.org The substitution of halogens on the aromatic ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). upes.ac.in Generally, halogen substituents cause a red shift (shift to longer wavelengths) compared to phenol. upes.ac.in

Table 2: Electronic Transitions in Halogenated Phenols

| Transition Type | Description | Typical Molar Absorptivity (ε) |

|---|---|---|

| π→π | Electron promoted from a bonding π orbital to an antibonding π orbital. | ~10,000 L mol⁻¹ cm⁻¹ |

| n→π | Electron promoted from a non-bonding orbital (e.g., on the oxygen atom) to an antibonding π orbital. | <2,000 L mol⁻¹ cm⁻¹ |

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, providing highly sensitive and selective analysis of individual components in complex mixtures.

GC-MS and LC-MS Applications for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like halogenated phenols. In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification.

GC-MS has been successfully used for the simultaneous determination of various brominated phenols, including tribromophenol and dibromophenols, in environmental samples like soil. psu.eduresearchgate.net The analysis of phenols by GC often requires a derivatization step to increase their volatility and improve chromatographic peak shape. epa.govresearchgate.net For instance, phenols can be converted to their methyl or trimethylsilyl (B98337) derivatives before GC-MS analysis. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of trace levels of halophenols in various matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative and complementary technique, particularly for polar, less volatile, or thermally labile compounds. LC separates compounds in the liquid phase before they are introduced into the mass spectrometer. A significant advantage of LC-MS for phenol analysis is that it often does not require derivatization. researchgate.net

LC coupled with tandem mass spectrometry (LC-MS/MS) using an electrospray ionization (ESI) source is a reliable and effective method for the simultaneous analysis of trace amounts of bromophenols in aqueous samples. researchgate.net This technique has been applied to determine a range of brominated phenols in river and seawater with high sensitivity and precision. researchgate.net The use of anion exchange columns in LC-MS/MS has also been explored for the analysis of related compounds in water. shimadzu.com

Sample Preparation and Derivatization Strategies for Enhanced Detectability and Selectivity

Effective sample preparation is a critical step in the analysis of this compound, especially when dealing with complex matrices and trace concentrations. The primary goals are to isolate the analyte from interfering substances and to concentrate it to a level suitable for detection.

Sample Preparation Techniques:

Solid-Phase Extraction (SPE): This is a widely used technique for the pre-concentration and cleanup of phenols from aqueous samples. researchgate.netfree.fr It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent. Different sorbents, such as Oasis MAX and Florisil, have been optimized for the extraction of halogenated phenols. researchgate.netfree.fr

Stir Bar Sorptive Extraction (SBSE): This technique utilizes a magnetic stir bar coated with a sorptive phase to extract analytes from a sample. It has been shown to be more sensitive than solid-phase microextraction (SPME) for the analysis of halophenols. nih.govconicet.gov.ar

Dispersive Liquid-Liquid Microextraction (DLLME): In this method, a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid extraction of the analyte. conicet.gov.ar

Derivatization Strategies: For GC analysis, derivatization is often necessary to block the polar hydroxyl group of phenols, thereby increasing their volatility and improving their chromatographic behavior. epa.govresearchgate.net Common derivatization strategies include:

Silylation: Reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) convert the phenolic hydroxyl group into a less polar and more stable silyl (B83357) ether, which is ideal for GC-MS analysis. researchgate.net

Acetylation: Acetic anhydride (B1165640) can be used to form acetyl derivatives of phenols. unizar.es

Pentafluorobenzylation: Derivatization with pentafluorobenzyl bromide (PFBBr) creates derivatives that are highly sensitive to electron capture detection (ECD). epa.gov

Methylation: Diazomethane can be used to form methyl ethers (anisoles), though it is a hazardous reagent. epa.gov

A study on the derivatization of phenols for GC-MS analysis found that a solid-phase analytical derivatization system, where phenols are first adsorbed on a strong anion-exchange solid phase and then derivatized, resulted in significantly higher signal-to-noise ratios compared to traditional biphasic reaction systems. free.fr This is because coexisting neutral and acidic compounds are efficiently removed during the process. free.fr

Environmental Occurrence, Fate, and Remediation Strategies for 3 Bromo 2,5 Dichlorophenol

Sources and Pathways of Environmental Release and Distribution

The presence of 3-Bromo-2,5-dichlorophenol in the environment can be attributed to both direct and indirect sources, primarily stemming from industrial activities and water treatment processes.

Industrial Byproducts and Effluents

While direct manufacturing of this compound on a large scale is not widely documented, its formation as a low-level byproduct in the chemical industry is a potential pathway for its release. Dichlorophenols are utilized as intermediates in the synthesis of various more complex chemical products, including the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) wikipedia.org. During these manufacturing processes, if bromide is present as an impurity in reactants or process water, unintended side reactions can occur. Electrophilic aromatic substitution reactions could lead to the bromination of a dichlorophenol precursor, resulting in the formation of bromodichlorophenol isomers, including this compound.

The subsequent release of this compound into the environment would likely occur through industrial effluents. If not adequately treated, wastewater from these chemical plants could carry trace amounts of this compound into aquatic systems.

Formation as Disinfection By-Product in Water Treatment

A more significant and widespread source of this compound is its formation as a disinfection byproduct (DBP) during the chemical disinfection of water. ca.govresearchgate.net Water treatment processes, such as chlorination and chloramination, are designed to eliminate pathogenic organisms. ca.govnih.gov However, these disinfectants are highly reactive and can interact with natural organic matter (NOM) present in the source water to form a variety of DBPs. acs.org

The formation of brominated DBPs is particularly prevalent in source waters containing bromide ions (Br⁻). researchgate.net The disinfection process, typically involving chlorine (in the form of hypochlorous acid, HOCl), can oxidize bromide to form hypobromous acid (HOBr). nih.govresearchgate.net Both HOCl and the more reactive HOBr can then react with phenolic compounds, which are components of NOM, through electrophilic aromatic substitution. nih.gov If the precursor molecule is 2,5-dichlorophenol (B122974) (which itself can be an environmental contaminant), its reaction with reactive bromine species will lead directly to the formation of this compound. The reactivity of bromine with phenolic compounds is very high, with reaction rates significantly influenced by pH. nih.gov This process results in the introduction of this compound into finished drinking water and its subsequent distribution to the environment through wastewater. researchgate.net

Environmental Partitioning and Transport Behavior

Once released into the environment, the fate and transport of this compound are governed by its physicochemical properties. While specific experimental data for this compound are scarce, its behavior can be inferred from data on structurally similar compounds like other dichlorophenol isomers and brominated phenols. oup.comcdc.gov Key properties influencing its partitioning include its octanol-water partition coefficient (Kow), organic carbon-water partition coefficient (Koc), Henry's Law constant, and water solubility.

Table 1: Physicochemical Properties of Structurally Related Halogenated Phenols

| Compound | Log Kow | Koc (L/kg) | Henry's Law Constant (atm·m³/mol) | Water Solubility (mg/L) | Reference(s) |

|---|---|---|---|---|---|

| 2,3-Dichlorophenol | 2.84 | 426 | 1.6 x 10⁻⁶ | 3,600 | cdc.govnih.gov |

| 2,4-Dichlorophenol (B122985) | 3.06 | 263-9550 | 4.3 x 10⁻⁶ | 4,500 | cdc.govepa.gov |

| 3,5-Dichlorophenol (B58162) | 3.62 | ~1,200 (est.) | 2.4 x 10⁻⁷ (est.) | Not specified | nih.gov |

| 2,4-Dibromophenol | 3.23 | Not specified | Not specified | 330 | oup.com |

| 2,4,6-Tribromophenol | 3.86 | Not specified | Not specified | 59 | oup.com |

Note: This table is interactive. Users can sort the data by clicking on the column headers.

Volatilization, Adsorption, and Leaching Dynamics

Volatilization: The tendency of a chemical to partition from water to air is described by its Henry's Law constant. Based on the estimated values for related dichlorophenols, the Henry's Law constant for this compound is expected to be low (in the range of 10⁻⁶ to 10⁻⁷ atm·m³/mol). cdc.govnih.gov This suggests that volatilization from water surfaces is not a major environmental transport process.

Adsorption: The organic carbon-water partition coefficient (Koc) indicates a chemical's tendency to adsorb to soil and sediment. The log Kow for dichlorophenols ranges from 2.84 to 3.62, suggesting a moderate to high potential for adsorption. cdc.govnih.gov The addition of a bromine atom would likely increase the hydrophobicity and thus the Koc value. Therefore, this compound is expected to adsorb to suspended solids and sediment in aquatic environments and to organic matter in soil. nih.gov

Leaching: The strong adsorption to soil particles suggests that the mobility of this compound in soil is limited. Consequently, its potential to leach into groundwater is likely to be low, particularly in soils with higher organic matter content.

Bioaccumulation Potential in Environmental Matrices (e.g., microbial systems, plants)

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment. epa.gov The bioconcentration factor (BCF), which measures uptake from water, is often correlated with the octanol-water partition coefficient (log Kow). nih.govnih.gov A higher log Kow value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms.

While a specific BCF for this compound has not been determined, the log Kow of the related compound 3,5-dichlorophenol is 3.62. nih.gov Log Kow values above 3 are often used as a screening indicator for potential bioaccumulation. nih.gov Experimental studies on other chlorophenols have shown significant bioconcentration in fish. researchgate.net

Table 2: Bioconcentration Factors (BCF) for Related Chlorophenols in Fish

| Compound | BCF Value | Test Organism | Aqueous Concentration | Reference |

|---|---|---|---|---|

| Pentachlorophenol (PCP) | 2,100 - 4,900 | Japanese medaka (Oryzias latipes) | 0.074 - 9.70 µg/L | researchgate.net |

| 2,4-Dichlorophenol | 92 - 340 | Japanese medaka (Oryzias latipes) | 0.235 - 27.3 µg/L | researchgate.net |

Note: This table is interactive. Users can sort the data by clicking on the column headers.

Given the hydrophobic nature suggested by the log Kow of related compounds, this compound is expected to have a moderate potential for bioaccumulation in aquatic organisms. mdpi.com This means it could accumulate in microbial systems and potentially be taken up by plants from contaminated soil or water, entering terrestrial and aquatic food chains.

Degradation and Transformation Pathways in Environmental Compartments

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including microbial degradation and photodegradation.

Microbial Degradation: Bacteria have evolved diverse metabolic pathways to degrade halogenated aromatic compounds. nih.govresearchgate.net The degradation of chlorophenols can occur under both aerobic and anaerobic conditions. Aerobic degradation typically involves the initial hydroxylation of the aromatic ring, followed by ring cleavage catalyzed by dioxygenase enzymes. nih.gov For a compound like this compound, this would lead to the formation of a bromodichlorocatechol, which is then further metabolized.

Under anaerobic conditions, a key process is reductive dehalogenation, where bacteria replace the halogen atoms with hydrogen atoms. nih.gov Pentachlorophenol, for instance, can be sequentially dehalogenated to 3,5-dichlorophenol and then further to 3-chlorophenol and phenol (B47542), which can be mineralized to methane and carbon dioxide. nih.gov It is plausible that this compound could undergo a similar stepwise removal of its bromine and chlorine atoms. The presence of multiple halogen atoms can, however, make the compound more resistant to biodegradation compared to simpler phenols. researchgate.net

Photodegradation: Photodegradation, or the breakdown of molecules by light, is another potential transformation pathway for halogenated phenols in sunlit surface waters. Studies on other dichlorophenols have shown that they can be degraded through photocatalytic processes, often involving hydroxyl radicals. researchgate.net This process can lead to the stepwise removal of halogen atoms and the formation of various intermediates, such as chlorohydroquinone and benzoquinone, before eventual mineralization. researchgate.net

Photolytic Degradation Mechanisms

Photolytic degradation, or photodegradation, is a significant process that determines the environmental fate of many organic pollutants, including halogenated phenols. This process involves the breakdown of chemical compounds by light energy. For a compound like this compound, degradation can occur through direct absorption of photons or via indirect reactions with photochemically generated reactive species.

Direct Photolysis

Direct photolysis occurs when a chemical compound absorbs light energy, leading to an excited state that is unstable and subsequently undergoes bond cleavage or transformation. Halogenated phenols are known to absorb ultraviolet (UV) radiation, which can initiate their degradation. The process begins with the homolytic cleavage of a carbon-halogen bond, which is often the weakest bond in the molecule.

In the case of this compound, the carbon-bromine (C-Br) bond is generally weaker and more susceptible to cleavage than the carbon-chlorine (C-Cl) bond. Upon absorbing UV radiation, the molecule would likely undergo dehalogenation, releasing a bromide ion as the primary step. This initial cleavage results in the formation of a dichlorophenyl radical, which can then participate in a series of further reactions, including hydrogen abstraction from the solvent (water) to form 2,5-dichlorophenol, or reactions with oxygen to form various oxidation products. Subsequent photolysis could then lead to the cleavage of the C-Cl bonds.

Studies on similar compounds, such as chlorophenols, have shown that the efficiency and rate of direct photolysis are highly dependent on factors like the pH of the solution and the wavelength of the UV radiation. The anionic (phenolate) form of a phenol, which is more prevalent at higher pH, often exhibits different light absorption characteristics and quantum yields compared to the protonated molecular form.

Indirect Photolysis via Hydroxyl Radicals and Other Reactive Species

Indirect photolysis is often a more dominant degradation pathway in natural aquatic environments. This process is mediated by reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which are generated by the irradiation of naturally occurring substances like nitrate (B79036), iron (III), and dissolved organic matter (e.g., humic and fulvic acids). nih.gov

The hydroxyl radical is a powerful, non-selective oxidizing agent that can react rapidly with aromatic compounds like this compound. The reaction typically proceeds via two main pathways:

•OH Addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxylated radical adduct. This intermediate is unstable and can undergo further reactions, including the elimination of a halogen atom (dehalogenation) or ring-opening, leading to the formation of various degradation products such as dihydroxybenzenes, benzoquinones, and eventually smaller organic acids and carbon dioxide.

Electron Transfer: The hydroxyl radical can abstract an electron from the phenolate form of the molecule, generating a phenoxyl radical. This radical species is a key intermediate that can undergo dimerization or polymerization, leading to the formation of larger, often less soluble, compounds.

The rate of indirect photolysis is influenced by the concentration of photosensitizing substances in the water. For instance, the presence of nitrate and iron (III) can enhance the generation of hydroxyl radicals and thus accelerate the degradation of halophenols. nih.gov

Table 1: Factors Influencing Photolytic Degradation of Halogenated Phenols

| Factor | Effect on Direct Photolysis | Effect on Indirect Photolysis |

| pH | Influences the molecular vs. anionic form, affecting light absorption and quantum yield. | Affects the formation of phenoxyl radicals from the more reactive anionic form. |

| Wavelength | Degradation occurs only at wavelengths absorbed by the compound. | Dependent on the absorption spectra of photosensitizers (e.g., nitrate, DOM). |

| Dissolved Organic Matter (DOM) | Can act as a light screen, inhibiting direct photolysis. | Can act as a photosensitizer to produce •OH and other ROS, promoting degradation. Can also scavenge radicals, potentially inhibiting degradation at high concentrations. |

| Nitrate and Iron (III) Ions | No direct effect. | Serve as major sources of hydroxyl radicals (•OH) upon UV irradiation, accelerating degradation. nih.gov |

Biodegradation Processes

Biodegradation is a critical remediation pathway for halogenated phenols, relying on the metabolic activity of microorganisms to transform or mineralize these compounds. The process can occur under both aerobic and anaerobic conditions, with distinct mechanisms and microbial communities involved.

Aerobic Microbial Degradation of Halogenated Phenols

Under aerobic conditions, microorganisms utilize oxygen as the terminal electron acceptor. The biodegradation of halogenated phenols like this compound typically begins with an oxidative attack on the aromatic ring. Bacteria capable of this process often possess specialized enzymes called monooxygenases or dioxygenases.

The general pathway involves:

Hydroxylation: A hydroxyl group is added to the aromatic ring, catalyzed by a hydroxylase enzyme. This initial step makes the ring more susceptible to cleavage. For a polychlorinated phenol, this often results in the formation of a halogenated catechol.

Ring Cleavage: The resulting catechol intermediate is then cleaved by dioxygenase enzymes. This can occur via two primary routes:

Ortho-cleavage: The bond between the two hydroxyl-bearing carbon atoms is broken.

Meta-cleavage: The bond adjacent to one of the hydroxyl groups is broken.

Dehalogenation and Mineralization: Following ring opening, the resulting aliphatic intermediates undergo further enzymatic reactions, during which the halogen substituents are removed. The carbon backbone is eventually channeled into central metabolic pathways, leading to complete mineralization into carbon dioxide, water, and halide ions (Br⁻ and Cl⁻).

Various bacterial genera, including Pseudomonas, Alcaligenes, Arthrobacter, and Rhodococcus, have been identified as being capable of degrading chlorophenols and brominated compounds aerobically. The efficiency of degradation is often dependent on the number and position of the halogen substituents on the phenol ring.

Anaerobic Microbial Dehalogenation and Biotransformation Pathways

In anaerobic environments, such as sediments, flooded soils, and certain types of bioreactors, a different set of microbial processes dominates. nih.gov For highly halogenated compounds, reductive dehalogenation (also known as dehalorespiration) is a key initial step. nih.gov In this process, microorganisms use the halogenated phenol as a terminal electron acceptor, removing a halogen atom and replacing it with a hydrogen atom. nih.gov

For this compound, anaerobic degradation would likely proceed via a sequential reductive dehalogenation pathway. The bromine atom is typically removed preferentially over chlorine. The process would likely occur as follows:

Debromination: this compound is reduced to 2,5-dichlorophenol.

Dechlorination: The resulting dichlorophenol is further reduced to a monochlorophenol (e.g., 2-chlorophenol (B165306) or 3-chlorophenol, depending on the specificity of the microbial consortia).

Final Dehalogenation: The monochlorophenol is reduced to phenol.

Once the less-halogenated phenol is formed, it can be mineralized to methane and carbon dioxide by other members of the anaerobic microbial community. researchgate.net This process often requires syntrophic communities where the products of one group of organisms serve as the substrates for another. nih.gov Organisms known to be involved in reductive dehalogenation include species from genera such as Desulfitobacterium, Dehalobacter, and Desulfomonile. science.gov

Enzymatic Degradation Studies

The study of specific enzymes provides insight into the precise biochemical mechanisms of halophenol degradation. Several classes of enzymes have been shown to be effective in transforming these compounds.